This synthetic route offers a practical and scalable approach for the production of esonarimod, with an overall yield of 47% [].
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid finds its primary application as a key intermediate in synthesizing various pharmaceutical compounds. Its most notable application is in the synthesis of esonarimod [(R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid] [, ].
Esonarimod demonstrates potential as a disease-modifying antirheumatic drug (DMARD) []. It has shown efficacy in preclinical models of rheumatoid arthritis, potentially by influencing T-cell activity and survival [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7